molecular formula C22H13ClN4O2 B2574868 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291832-17-1

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2574868
CAS No.: 1291832-17-1
M. Wt: 400.82
InChI Key: XLPBWHXJAYCLFH-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a synthetic compound designed for oncology research, integrating two key pharmacophores known for significant biological activity. The phthalazin-1(2H)-one scaffold is recognized as a promising core structure in the development of antitumor agents and has been identified in potent poly ADP ribose polymerase (PARP) inhibitors, which are critical targets in cancer therapy . The 1,2,4-oxadiazole moiety serves as a bioisostere for esters and amides, enhancing the molecule's lipophilicity and improving its ability to reach molecular targets through transmembrane diffusion . This heterocycle is also known to facilitate binding with target proteins through hydrogen bond formation . Compounds combining these structural features have demonstrated compelling anti-proliferative activity in scientific studies, with mechanisms that may include the induction of apoptosis, arrest of cell cycle progression, and inhibition of key enzymes such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II . This molecule is presented to the research community for further investigation into its potential as a lead compound in cancer research and other therapeutic areas. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPBWHXJAYCLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of the oxadiazole ring with a 3-chlorophenyl group, which can be accomplished using a suitable chlorinating agent.

    Formation of the phthalazinone core: The final step involves the cyclization of the intermediate with a phthalic anhydride derivative under acidic or basic conditions to form the phthalazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be carried out to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of phthalazinone derivatives modified with 1,2,4-oxadiazole substituents. Key structural analogues and their comparative features are summarized below:

Compound Name Substituents on Oxadiazole Core Structure Molecular Weight (g/mol) Key Properties/Applications Source/Reference
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Chlorophenyl Phthalazin-1(2H)-one 428.85 Potential kinase inhibition Target compound
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl Phthalazin-1(2H)-one 473.28 Higher molecular weight, halogenated
4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3,4-Dimethoxyphenyl Phthalazin-1(2H)-one 474.45 Electron-rich substituents
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-... 3,4,5-Trimethoxyphenyl Phthalazin-1(2H)-one 470.49 Enhanced solubility, methoxy groups
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 4-Chlorophenethyl Benzo[d]imidazol-2-one 368.81 TRPA1/TRPV1 antagonist activity

Key Observations:

Halogen vs. Methoxy Substitutions :

  • The 3-chlorophenyl and 3-bromophenyl analogues (target compound vs. ) differ in halogen size and polarizability. Bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets but reduce solubility compared to chlorine .
  • Methoxy-substituted derivatives (–14) exhibit improved solubility due to oxygen’s hydrogen-bonding capacity, critical for pharmacokinetics .

For example, compound 46 () showed 72% yield and 99.01% purity, suggesting synthetic feasibility for this class .

Synthetic Yields and Purity :

  • Compounds with simpler substituents (e.g., 4-chlorophenethyl in ) achieved higher yields (72%) compared to bulkier groups (e.g., 30% yield for compound 50 in ) .

Physicochemical Properties:

  • LogP and Solubility : The 3-chlorophenyl group increases lipophilicity (higher LogP) compared to methoxy-substituted derivatives, which may affect membrane permeability and metabolic stability.
  • Hydrogen-Bonding Capacity: The phthalazinone core’s carbonyl group provides hydrogen-bond acceptor sites, while methoxy groups in analogues add donor/acceptor versatility .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, Br) on the oxadiazole ring enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility for systemic delivery .
  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl groups in ) reduce yields, necessitating optimized coupling conditions .
  • Computational Insights: Tools like Multiwfn () and noncovalent interaction analysis () could further elucidate electronic effects and intermolecular forces in these compounds .

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H15ClN4O2
  • Molecular Weight : 446.9088 g/mol
  • CAS Number : 1291859-96-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole and phthalazinone moieties are known to participate in several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, impacting signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Several studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance:

  • Case Study : A related oxadiazole compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of the oxadiazole ring enhances antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.
  • Research Findings : In vitro studies have shown that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study :
    • A study evaluated the efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Cytotoxicity Assay :
    • In a study involving human carcinoma cell lines (e.g., HeLa), the compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics .

Q & A

What are the established synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound, and how can reaction yields be optimized?

Basic : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloadditions. For example, coupling 3-chlorophenylamidoxime with activated esters under microwave irradiation can improve efficiency .
Advanced : Optimize yields by selecting catalysts (e.g., HATU for peptide coupling) and controlling reaction kinetics. Evidence from analogous compounds shows that solvent choice (e.g., DMF vs. THF) and stoichiometric ratios significantly impact yields. In one study, a 36% yield was reported for a similar oxadiazole-forming reaction, but this improved to >60% with iterative purification via flash chromatography .

Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure and purity of this compound?

Basic : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are standard for structural validation. For example, 1H^{1}\text{H} NMR peaks near δ 8.0–8.1 ppm confirm aromatic protons in the phthalazinone core .
Advanced : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation. SHELXL software ( ) is widely used for refining crystallographic data. A study on a related oxadiazole derivative reported an R-factor of 0.050, demonstrating high precision in resolving bond lengths and angles .

How should researchers design biological assays to evaluate the compound’s activity, and what are common pitfalls in interpreting dose-response data?

Basic : Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) using cancer cell lines. Include positive controls (e.g., doxorubicin) and validate via triplicate measurements.
Advanced : Address false positives by counter-screening against non-target proteins (e.g., kinases) and using orthogonal assays (e.g., SPR for binding affinity). Evidence from TRPA1/TRPV1 antagonist studies highlights the importance of selectivity profiling to avoid off-target effects .

How can structural contradictions in SAR studies (e.g., activity vs. logP trends) be resolved for this compound?

Advanced : Use multivariate analysis to decouple steric, electronic, and lipophilic effects. For example, a study on oxadiazole-containing benzo[d]imidazoles found that chlorine substitution at the 3-position enhanced antibacterial activity despite increasing logP, suggesting target-specific hydrophobic interactions . Molecular dynamics simulations can further clarify binding modes .

What strategies are recommended for resolving discrepancies between computational predictions and experimental biological data?

Advanced : Re-evaluate force field parameters in docking studies (e.g., AMBER vs. CHARMM) and validate with experimental thermodynamics (ITC). A patent example (EP 3 294 732 B1) demonstrated that incorporating solvation entropy corrections improved agreement between predicted and observed IC50_{50} values .

How can researchers leverage X-ray crystallography to study this compound’s interactions with biological targets?

Advanced : Co-crystallize the compound with its target protein (e.g., kinases or ion channels) and use SHELXPRO for structure refinement. A recent study on TRPV1 antagonists achieved 1.8 Å resolution, revealing critical hydrogen bonds between the oxadiazole nitrogen and Asp residue side chains .

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Basic : Document reaction conditions (temperature, solvent purity, catalyst lot numbers) and characterize intermediates via 1H^{1}\text{H} NMR at each step.
Advanced : Implement process analytical technology (PAT), such as in situ FTIR monitoring, to track reaction progress. A publication on Ferrier rearrangements emphasized the role of PAT in achieving >95% reproducibility for glycoside derivatives .

How can stability studies (e.g., pH, temperature) inform formulation strategies for in vivo testing?

Advanced : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. For analogs, degradation peaks at λ = 254 nm indicated oxadiazole ring hydrolysis under acidic conditions, guiding the use of enteric coatings for oral administration .

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